N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide (CAS: 919977-23-4) is a heterocyclic compound featuring a benzodiazole core linked to a furan-2-carboxamide moiety via a methylene bridge. The benzodiazole ring is substituted with a 2-(4-methylphenoxy)ethyl group at the 1-position, while the carboxamide nitrogen is methylated. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-9-11-18(12-10-17)28-15-13-26-20-7-4-3-6-19(20)24-22(26)16-25(2)23(27)21-8-5-14-29-21/h3-12,14H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSMASSFIPCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps. The preparation begins with the construction of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The subsequent steps involve the introduction of the 2-furyl and 4-methylphenoxyethyl groups under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and furan rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is known for its antimicrobial, anticancer, and antiviral activities.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, cancer cell proliferation, and viral replication . The pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Substituent Variations on the Benzodiazole/Benzimidazole Core
The benzodiazole/benzimidazole core is a common scaffold in bioactive molecules. Key analogs and their substituent effects are compared below:
Key Observations :
- The target compound’s 4-methylphenoxyethyl group balances lipophilicity and aromaticity, contrasting with the polar 4-chlorobenzyl () and the bulky N-ethylanilino () groups.
- Steric hindrance from substituents (e.g., propyl in ) may reduce conformational flexibility compared to the target’s phenoxyethyl chain.
Functional Group Modifications: Furan Carboxamide and Related Moieties
The furan-2-carboxamide group is a critical pharmacophore. Comparisons with derivatives include:
Key Observations :
- The absence of a benzodiazole core in ’s analog likely diminishes π-π interactions critical for target binding in some applications.
Biological Activity
N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzodiazole moiety : Known for various biological activities.
- Furan ring : Associated with antimicrobial and anti-inflammatory properties.
- Methylphenoxy group : Contributes to lipophilicity and potential receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this structure have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which may help in reducing oxidative stress in cells .
- Antimicrobial Effects : Related compounds have exhibited antibacterial and antifungal properties, indicating a potential for this compound to act against microbial infections .
In Vitro Studies
-
Tyrosinase Inhibition :
- A study found that analogs with similar structures exhibited significant inhibition of tyrosinase activity in B16F10 murine melanoma cells, suggesting that this compound may also possess similar inhibitory effects .
- The concentration-dependent effects were evaluated using Lineweaver–Burk plots, revealing the kinetics of enzyme inhibition.
- Cytotoxicity Assessment :
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Analog 1 | MCF-7 | 0 - 20 | >80 |
| Analog 2 | MCF-7 | 0 - 20 | <50 |
Case Studies
- Case Study on Hyperpigmentation :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
